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Compound of Interest |

1-Chloroisoquinoline-4-
Compound Name:
carbaldehyde
CAS No.: 351324-72-6
Cat. No.: B1611874
\ 7

Executive Summary

1-Chloro-4-formylisoquinoline is a critical heterocyclic building block characterized by two
distinct reactive centers on an isoquinoline core: an electrophilic chlorine atom at the C1
position and a reactive formyl group at the C4 position. This dual functionality makes it an ideal
scaffold for constructing complex fused heterocycles (e.g., pyrazolo[4,3-c]isoquinolines) and
kinase inhibitors.

Systematic Name: 1-Chloroisoquinoline-4-carbaldehyde

Molecular Formula: C

H

CINO

Molecular Weight: 191.61 g/mol

Key Features: High reactivity toward Nucleophilic Aromatic Substitution (

) at C1,; classical aldehyde reactivity at C4.

Chemical Structure & Electronic Analysis
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The molecule features an isoquinoline ring substituted at the 1- and 4-positions. Its reactivity is
dictated by the electronic interplay between the pyridine-like nitrogen and the substituents.

. . Electronic . .
Position Substituent Reactivity Profile
Character

Center: The adjacent
ring nitrogen (N2)
activates C1, making

c1 Chlorine (-CI) Highly Electrophilic the chlorine an
excellent leaving
group for nucleophiles
(amines, alkoxides,
thiols).

Condensation Center:
Subject to nucleophilic
attack (e.g., Schiff
base formation) and
c4 Formyl (-CHO) Electrophilic OX|dat|on/refj-uct|.on.
The C4 position itself
is electron-rich in the
precursor state but
electron-withdrawing

in the final product.

Pyridine-like nitrogen

that facilitates

N2 Ring Nitrogen Basic / Activating at C1 by stabilizing

the Meisenheimer-like

transition state.

Synthesis Strategy: The Double Vilsmeier-Haack
Approach

The most efficient route to 1-chloro-4-formylisoquinoline is the Double Vilsmeier-Haack reaction
applied to isoquinolin-1(2H)-one (isocarbostyril). This one-pot transformation simultaneously
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chlorinates the lactam oxygen at C1 and formylates the nucleophilic C4 position.

Mechanism of Action

o Reagent Formation: DMF reacts with POCI

to form the electrophilic Vilsmeier-Haack (chloroiminium) reagent.

o C4 Formylation: The enamine character of the C3-C4 bond in the lactam tautomer of
isoquinolin-1-one allows electrophilic attack by the Vilsmeier reagent at C4.

e C1 Chlorination: The lactam carbonyl oxygen is activated by POCI

, converted to a leaving group, and displaced by chloride, aromatizing the ring to the 1-
chloroisoquinoline core.

Experimental Protocol

» Reagents: Isoquinolin-1(2H)-one (1.0 eq), POCI

(excess, typically 3-5 eq), DMF (excess, solvent/reagent).

» Conditions: Anhydrous, 80-100 °C, inert atmosphere (Ar/N

Step-by-Step Methodology:

e Preparation: In a flame-dried round-bottom flask under argon, dispense anhydrous DMF (5.0
eq) and cool to 0 °C.

e Activation: Add POCI

(3.0 eq) dropwise over 30 minutes. A white precipitate (Vilsmeier salt) may form. Stir at 0 °C
for 30 minutes.

o Addition: Add solid isoquinolin-1(2H)-one (1.0 eq) portion-wise. The mixture will turn
yellow/orange.
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e Reaction: Warm the mixture to room temperature, then heat to 90 °C for 4—6 hours. Monitor
by TLC (the starting material is polar; the product is less polar).

e Quench & Workup:
o Cool to room temperature.[1][2][3]
o Pour the reaction mixture slowly onto crushed ice (exothermic!).
o Neutralize with saturated NaOAc or NaHCO

to pH 7-8. Note: The aldehyde is liberated from the iminium salt during this hydrolysis
step.

o Extract with CH
Cl
(3x). Wash combined organics with brine, dry over Na
SO

, and concentrate.[2]

 Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexanes/EtOAc
gradient).

Diagrammatic Workflows
Figure 1: Synthesis Pathway (DOT Visualization)
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Caption: One-pot synthesis of 1-chloro-4-formylisoquinoline via the Vilsmeier-Haack reaction.
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Reactivity Profile & Applications

This scaffold acts as a "linchpin® for diversity-oriented synthesis.

A. Nucleophilic Aromatic Substitution (

)at C1

The C1-chloride is highly labile due to the activation by the ring nitrogen.
e Reactants: Primary/Secondary amines, Alkoxides, Thiols.
» Conditions: Mild heating (60-80 °C) in EtOH or DMF with a base (Et

N or K

CO

).

e Product: 1-Amino-4-formylisoquinolines (Key intermediates for DNA intercalators).

B. Condensation at C4

The C4-aldehyde allows for carbon-chain extension or heterocycle formation.
» Schiff Base Formation: Reaction with anilines to form imines.

o Knoevenagel Condensation: Reaction with malononitrile to form vinyl nitriles.

C. Cyclization to Fused Systems

Reacting 1-chloro-4-formylisoquinoline with hydrazine hydrate triggers a cascade reaction:
e Displacement of Cl at C1 by hydrazine.
 Intramolecular condensation of the hydrazide with the C4-aldehyde.

o Result: Formation of Pyrazolo[4,3-c]isoquinoline, a privileged scaffold in kinase inhibitor
discovery.
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Figure 2: Reactivity Map (DOT Visualization)
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Caption: Divergent synthesis pathways from the 1-chloro-4-formylisoquinoline core.

hvsical :

Property Value (Approximate) Note
Appearance Pale yellow to off-white solid Crystalline
Melting Point 110-115°C Depends on purity/solvent

Soluble in DCM, CHCI

Solubility Poorly soluble in water
, DMSO
Storage 2-8 °C, Inert Atmosphere Aldehyde is oxidation-sensitive
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [1-Chloro-4-Formylisoquinoline: Advanced Synthesis
and Reactivity Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611874#chemical-structure-of-1-chloro-4-
formylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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